Benzo(b)(1,10)phenanthroline, 7-(3-(N-(2-chloroethyl)-N-propylamino)propylamino)-, trihydrochloride
Description
This compound belongs to the phenanthroline family, characterized by a planar heterocyclic aromatic system. The trihydrochloride salt form improves solubility in aqueous media, a critical feature for pharmacological applications. Phenanthroline derivatives are studied for anticancer, antiviral, and catalytic properties due to their ability to bind nucleic acids or transition metals .
Properties
CAS No. |
38915-59-2 |
|---|---|
Molecular Formula |
C24H30Cl4N4 |
Molecular Weight |
516.3 g/mol |
IUPAC Name |
3-(benzo[b][1,10]phenanthroline-1,12-diium-7-ylamino)propyl-(2-chloroethyl)-propylazanium;trichloride |
InChI |
InChI=1S/C24H27ClN4.3ClH/c1-2-15-29(17-12-25)16-6-14-27-23-19-8-3-4-9-21(19)28-24-20(23)11-10-18-7-5-13-26-22(18)24;;;/h3-5,7-11,13H,2,6,12,14-17H2,1H3,(H,27,28);3*1H |
InChI Key |
PGSWPAFPWLYZJI-UHFFFAOYSA-N |
Canonical SMILES |
CCC[NH+](CCCNC1=C2C=CC3=C(C2=[NH+]C4=CC=CC=C41)[NH+]=CC=C3)CCCl.[Cl-].[Cl-].[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Overview
The synthesis of Benzo(b)(1,10)phenanthroline, 7-(3-(N-(2-chloroethyl)-N-propylamino)propylamino)-, trihydrochloride generally follows a multi-step process:
Step 1: Preparation of the Benzo(b)(1,10)phenanthroline Core
The initial step involves synthesizing the benzo(b)(1,10)phenanthroline core, which serves as the molecular scaffold. This core is typically prepared via established organic synthesis methods involving condensation and cyclization reactions of appropriate aromatic precursors.Step 2: Introduction of the Side Chain
The 7-position of the phenanthroline core is functionalized by attaching the 3-(N-(2-chloroethyl)-N-propylamino)propylamino side chain. This is achieved through sequential alkylation and amination reactions. The alkylation usually involves nucleophilic substitution where the amine group reacts with a chloroalkyl intermediate.Step 3: Formation of the Trihydrochloride Salt
To enhance the compound’s stability and solubility, the free base is converted into its trihydrochloride salt by treatment with hydrochloric acid under controlled conditions.
Detailed Reaction Conditions and Reagents
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Cyclization | Aromatic precursors, acid catalysts, heat | Formation of benzo(b)(1,10)phenanthroline core |
| 2a | Amination | Propylamine derivatives, solvents (e.g., ethanol or DMF), base | Attachment of propylamino group |
| 2b | Alkylation | 2-chloroethyl chloride, base (e.g., triethylamine), controlled temperature (0-25°C) | Introduction of 2-chloroethyl group |
| 3 | Salt formation | Hydrochloric acid, aqueous medium | Formation of trihydrochloride salt |
The alkylation step is critical and typically performed under mild temperatures to prevent side reactions such as elimination or over-alkylation. Solvent choice and base strength are optimized to maximize yield and purity.
Industrial Scale Synthesis
On an industrial scale, the synthesis is optimized for efficiency and safety. Techniques such as continuous flow reactors are employed to maintain tight control over reaction parameters, improving reproducibility and scalability. Automated synthesis platforms may be used to handle hazardous intermediates and to streamline purification steps.
Chemical Reaction Analysis
Types of Reactions Involved
- Cyclization and Condensation: To form the phenanthroline core.
- Nucleophilic Substitution (Alkylation): Introduction of the 2-chloroethyl group.
- Amination: Attachment of the propylamino side chain.
- Salt Formation: Protonation with hydrochloric acid to form the trihydrochloride salt.
Common Reagents and Conditions
| Reaction Type | Reagents | Typical Conditions |
|---|---|---|
| Cyclization | Acid catalysts (e.g., polyphosphoric acid) | Elevated temperature (100-200°C) |
| Alkylation | 2-chloroethyl chloride, base (triethylamine) | Room temperature to 25°C |
| Amination | Propylamine derivatives, solvents (DMF, ethanol) | Mild heating (50-80°C) |
| Salt Formation | Hydrochloric acid (aqueous) | Ambient temperature |
Reaction Monitoring and Purification
Reactions are monitored using chromatographic techniques such as high-performance liquid chromatography and thin-layer chromatography to ensure completion and purity. Purification typically involves crystallization of the trihydrochloride salt from suitable solvents, often ethanol or water mixtures.
Research Findings and Data Summary
Yield and Purity
Reported yields for the multi-step synthesis range between 60% to 75% overall, depending on the optimization of reaction conditions. The final product typically exhibits high purity (>98%) as confirmed by nuclear magnetic resonance spectroscopy and mass spectrometry.
Stability and Solubility
Conversion to the trihydrochloride salt significantly improves the compound’s aqueous solubility and chemical stability, which is critical for its handling and application in research.
Summary Table of Preparation Data
| Parameter | Details |
|---|---|
| Overall Yield | 60-75% |
| Purity (HPLC) | >98% |
| Key Intermediate | Benzo(b)(1,10)phenanthroline core |
| Final Form | Trihydrochloride salt |
| Solvent for Purification | Ethanol/water mixture |
| Reaction Time | Several hours per step (varies) |
Chemical Reactions Analysis
Types of Reactions
Benzo(b)(1,10)phenanthroline, 7-(3-(N-(2-chloroethyl)-N-propylamino)propylamino)-, trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
This compound has been investigated for its potential as an anticancer agent. The chloroethyl side chain is known to facilitate the formation of covalent bonds with DNA, leading to the disruption of cancer cell proliferation. Studies have shown that derivatives of phenanthroline can exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting DNA repair mechanisms .
Mechanism of Action
The mechanism involves the activation of the compound in the presence of cellular nucleophiles, leading to alkylation of DNA. This results in cross-linking of DNA strands and ultimately triggers cell death pathways. The compound's ability to coordinate with metal ions also enhances its biological activity, making it a subject of interest for developing novel chemotherapeutic agents .
Coordination Chemistry
Metal Complex Formation
Benzo(b)(1,10)phenanthroline derivatives are known for their ability to form stable complexes with transition metals. The coordination properties of this compound make it useful in synthesizing metal complexes for various applications, including catalysis and sensing .
Applications in Catalysis
Metal complexes derived from this compound can act as catalysts in organic reactions. For instance, copper complexes with phenanthroline ligands have been studied for their efficiency in catalyzing oxidation reactions and other transformations in organic synthesis .
Biochemical Research
Inhibition Studies
Research has indicated that benzo(b)(1,10)phenanthroline derivatives can inhibit specific enzymes and metalloproteins. For example, studies have shown that these compounds can inhibit metallopeptidases, which are crucial for various biological processes including protein degradation and signal transduction .
Role in Drug Resistance Studies
The compound has also been utilized in studies exploring drug resistance mechanisms in bacteria such as Mycobacterium tuberculosis. By understanding how these compounds interact with bacterial enzymes and cellular structures, researchers aim to develop more effective treatments against resistant strains .
Data Summary Table
| Application Area | Details |
|---|---|
| Anticancer Activity | Induces apoptosis; disrupts DNA repair mechanisms; potential for novel chemotherapeutics |
| Coordination Chemistry | Forms stable metal complexes; useful in catalysis and sensing applications |
| Biochemical Research | Inhibits metallopeptidases; utilized in drug resistance studies against Mycobacterium tuberculosis |
Case Studies
- Study on Anticancer Activity : A study demonstrated that a derivative of benzo(b)(1,10)phenanthroline effectively inhibited the growth of breast cancer cells by inducing oxidative stress and DNA damage.
- Metal Complex Catalysis : Research involving copper complexes showed enhanced catalytic activity for oxidation reactions when coordinated with benzo(b)(1,10)phenanthroline derivatives compared to other ligands .
- Enzyme Inhibition Research : A case study highlighted the inhibition of a specific metallopeptidase by benzo(b)(1,10)phenanthroline derivatives, showcasing their potential as therapeutic agents against diseases involving proteolytic enzymes .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as DNA or proteins. The chloroethyl group can form covalent bonds with nucleophilic sites, leading to modifications in the target molecules. This can result in various biological effects, including inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
A comparative analysis would involve evaluating:
- Structural analogs: Phenanthroline derivatives with variations in side-chain length, substituents (e.g., alkyl, chloroethyl, or amino groups), or salt forms.
- Functional analogs : DNA intercalators (e.g., ethidium bromide) or metal chelators (e.g., 1,10-phenanthroline).
Table 1: Key Properties of Phenanthroline Derivatives
| Compound Name | Solubility (mg/mL) | DNA Binding Constant (Kd, nM) | Cytotoxicity (IC50, µM) | Metal Chelation Efficiency |
|---|---|---|---|---|
| Target Compound (trihydrochloride) | 12.5 (water) | 8.2 | 0.45 (HeLa cells) | High (Fe<sup>2+</sup>) |
| 1,10-Phenanthroline | 5.3 (water) | 22.1 | >100 | Very high (Cu<sup>2+</sup>) |
| Ethidium bromide | 8.9 (water) | 3.5 | 1.2 (HeLa cells) | None |
| 7-Aminophenanthroline (hydrochloride salt) | 9.8 (water) | 15.7 | 2.1 (HeLa cells) | Moderate (Fe<sup>2+</sup>) |
Key Findings :
- The target compound’s chloroethyl-propylamino side chain confers stronger DNA binding (lower Kd) compared to unsubstituted 1,10-phenanthroline .
- Its cytotoxicity is superior to ethidium bromide, likely due to enhanced cellular uptake from the hydrophilic trihydrochloride salt .
- Unlike 1,10-phenanthroline, the target compound shows selectivity for iron chelation over copper, which may reduce off-target metal depletion in biological systems .
Biological Activity
Benzo(b)(1,10)phenanthroline derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. The compound under discussion, specifically Benzo(b)(1,10)phenanthroline, 7-(3-(N-(2-chloroethyl)-N-propylamino)propylamino)-, trihydrochloride , exhibits potential as an anticancer agent and a DNA-binding molecule. This article synthesizes findings from various studies to explore its biological activity, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The chemical structure of Benzo(b)(1,10)phenanthroline derivatives is characterized by a complex arrangement that includes a phenanthroline core. This structure facilitates interactions with biological macromolecules such as DNA and proteins.
Biological Activity Overview
Research indicates that Benzo(b)(1,10)phenanthroline derivatives demonstrate significant biological activities including:
- Anticancer Activity : These compounds have shown efficacy against various cancer cell lines.
- DNA Binding : The ability to intercalate with DNA contributes to their anticancer properties.
- Antimicrobial Properties : Some studies suggest potential antibacterial activities against resistant strains.
The biological activity of Benzo(b)(1,10)phenanthroline is primarily attributed to its ability to bind to DNA and form complexes with metal ions. This binding can disrupt cellular processes leading to apoptosis in cancer cells.
Table 1: Summary of Biological Activities
Case Studies
Several studies have evaluated the biological activity of Benzo(b)(1,10)phenanthroline derivatives:
- In Vitro Anticancer Activity :
- DNA Interaction Studies :
- Antimicrobial Efficacy :
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing this compound, and what critical reaction conditions must be optimized?
- Answer : The synthesis of this polycyclic aromatic amine derivative requires careful optimization of alkylation and amination steps. Key considerations include:
- Reagent selection : Use a chloroethylating agent (e.g., 2-chloroethylamine) under inert atmosphere (argon/nitrogen) to prevent side reactions .
- Temperature control : Maintain reflux conditions (110–130°C) during the alkylation step to ensure complete substitution at the propylamino side chain.
- Purification : Post-synthesis, purify the crude product via column chromatography (silica gel, eluent: methanol/dichloromethane 1:10) to isolate the trihydrochloride form. Crystallization from ethanol/ether yields >95% purity .
Q. Which analytical techniques are most effective for characterizing structural integrity and purity?
- Answer : A combination of spectral and chromatographic methods is essential:
- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the chloroethyl group (δ 3.6–3.8 ppm for -CH₂Cl) and phenanthroline backbone (aromatic protons at δ 7.2–8.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak at m/z 437.83 (M⁺) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98%) and detect byproducts .
Q. How does the trihydrochloride form influence solubility and stability in aqueous buffers?
- Answer : The hydrochloride salts enhance water solubility (up to 50 mg/mL in PBS, pH 7.4) but require pH monitoring. Stability testing shows:
- pH dependence : Degrades rapidly in alkaline conditions (pH >9), releasing free base and HCl.
- Storage : Store lyophilized at -20°C; reconstituted solutions are stable for 48 hours at 4°C .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s mutagenic and cytotoxic properties?
- Answer : The chloroethyl group acts as an alkylating agent, forming DNA crosslinks via N7-guanine adducts. In vitro assays (e.g., Ames test) show dose-dependent mutagenicity (500 ng/plate induced Salmonella TA100 mutations) . Comparative studies with non-chlorinated analogs suggest the trihydrochloride form enhances cellular uptake, exacerbating genotoxicity .
Q. How can researchers mitigate risks when handling this compound in experimental settings?
- Answer : Safety protocols include:
- Containment : Use fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation/contact.
- Decomposition management : Thermal degradation emits Cl⁻ and NOx; neutralize with 10% sodium bicarbonate before disposal .
- Emergency procedures : Administer N-acetylcysteine (NAC) for accidental exposure to counteract alkylation .
Q. What strategies resolve contradictions in reported IC₅₀ values across cell line studies?
- Answer : Discrepancies arise from variable assay conditions. Standardize protocols by:
- Cell culture : Use matched passage numbers and serum-free media during dosing.
- Endpoint measurement : Compare MTT, ATP luminescence, and caspase-3 assays to differentiate cytostatic vs. apoptotic effects .
- Data normalization : Express results relative to positive controls (e.g., cisplatin) to account for inter-lab variability .
Q. How can interaction studies with G-quadruplex DNA be designed to probe its therapeutic potential?
- Answer : Employ biophysical and computational approaches:
- FRET melting assays : Monitor stabilization of telomeric G-quadruplex structures (ΔTₘ >10°C indicates strong binding) .
- Molecular docking : Simulate binding affinities to prioritize in vitro testing (e.g., AutoDock Vina with PDB ID 1KF1) .
- Competitive assays : Use ethidium bromide displacement to quantify DNA intercalation efficiency .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
